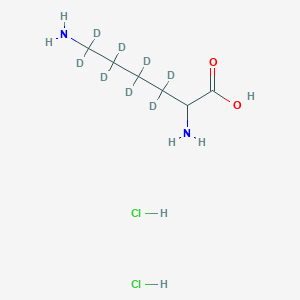
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
Descripción general
Descripción
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a labelled form of DL-Lysine 2HCl . Lysine is an essential amino acid obtained from red meats and fish . It has a linear formula of H2N(CD2)4CH(NH2)CO2H·2HCl .
Molecular Structure Analysis
The molecular structure of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is represented by the linear formula H2N(CD2)4CH(NH2)CO2H·2HCl . The molecular weight is 227.16 .Chemical Reactions Analysis
While specific chemical reactions involving DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride are not detailed in the search results, it is known that stable isotope-labeled compounds can be used for studying the structure, reaction mechanism, and reaction kinetics of compounds .Physical And Chemical Properties Analysis
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a solid with a melting point of 190°C .Aplicaciones Científicas De Investigación
Kinetic and Biochemical Analysis
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride has been used to study the kinetics and biochemical mechanisms of enzymes like lysine 5,6-aminomutase (5,6-LAM). This enzyme catalyzes the transformation of D-lysine into various diaminohexanoates, which are crucial in biological processes. The use of DL-Lysine-3,3,4,4,5,5,6,6-d8 has helped in understanding the multistep mechanism of this enzyme, particularly the hydrogen transfer steps which are critical in the enzyme's functioning (Tang et al., 2003).
Synthesis of Amino Acids
Research has also involved the synthesis of DL-Lysine from various compounds, demonstrating its versatility in chemical synthesis. For instance, DL-Lysine has been synthesized from 1,1,1,5-tetrachloropentane, showing the compound's utility in creating complex amino acids (Saotome & Kodaira, 1962).
Fluorescence Studies and Membrane Analysis
Dansyl lysine, a derivative of DL-Lysine, has been used in fluorescence studies to analyze membrane structures. Its solubility and fluorescence intensity in various environments provide insights into the compositional heterogeneity of membranes and their interactions with cholesterol (Humphries & Lovejoy, 1983).
Biodegradable Polymers
DL-Lysine derivatives have been studied for their role in the synthesis of biodegradable polymers. For example, Poly(DL-lactic acid-co-L-lysine) has been synthesized and characterized, indicating its potential applications in biodegradable materials (Liu, Yuan, & Deng, 2003).
Spectroscopy and Structural Analysis
DL-Lysine hydrochloride has been investigated using spectroscopic methods like Raman and infrared spectroscopy. These studies provide detailed information on the molecular structure and behavior of DL-Lysine under different conditions, contributing to a deeper understanding of amino acid properties (Paiva et al., 2017).
Propiedades
IUPAC Name |
2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-VHGLFXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583942 | |
| Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride | |
CAS RN |
284664-87-5 | |
| Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)](/img/structure/B1602473.png)
![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)


![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)
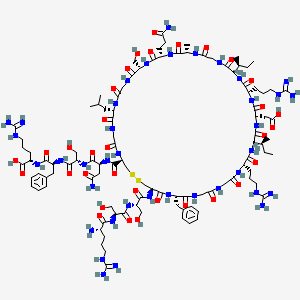
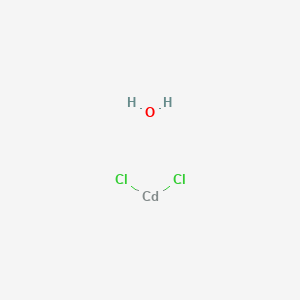
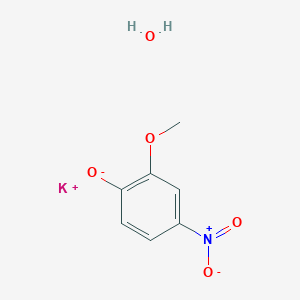
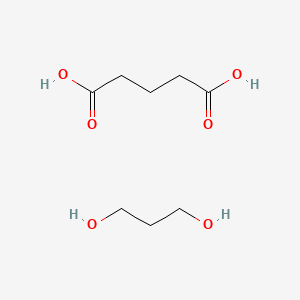

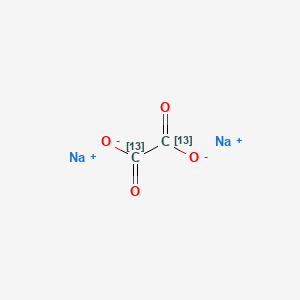
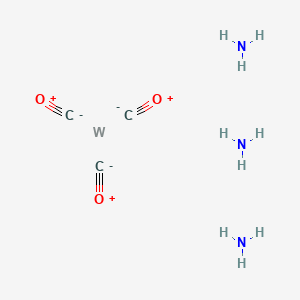

![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)